
4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a derivative of α-amino acid esters, specifically related to homophenylalanine derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar compounds and their applications. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is mentioned as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters on a large scale . This suggests that the compound may also be synthesized using similar methods and could have applications in producing enantiomerically pure substances.
Synthesis Analysis
The synthesis of related compounds involves starting with ethyl 2,4-dioxo-4-phenylbutyrate and using a Pt-cinchona catalyzed enantioselective hydrogenation followed by enrichment via crystallization . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities. The large-scale preparation indicates the process's efficiency and potential for industrial application.
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, we can infer from a related compound, ASODA, that it may have a complex structure with potential for crystallization in a monoclinic crystalline system with a non-centrosymmetric space group . Such structural features are important for applications in nonlinear optical materials.
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not explicitly detailed in the provided papers. However, the synthesis of similar α-amino acid esters suggests that the compound could participate in reactions typical for carboxylic acids and amino groups, such as esterification, amidation, and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be speculated based on related compounds. For example, the ASODA crystal shows a low cutoff wavelength at 219 nm, thermal stability up to 130 °C, and a melting point of 163 °C . These properties indicate that the compound of interest might also exhibit similar thermal stability and optical properties, which could be relevant for its applications in various fields, including materials science.
Wissenschaftliche Forschungsanwendungen
Development of Analytical Methods
A study focused on the development of a sensitive ELISA for the analysis of organophosphorous insecticides in fruit samples utilized related haptens for the detection of fenthion residues. This work highlights the potential of similar compounds in analytical chemistry for environmental monitoring and food safety (Zhang et al., 2008).
Synthesis and Reaction Studies
Research on multi-component reactions catalyzed by boric acid for the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium demonstrates the versatility of related compounds in facilitating green chemistry approaches (Kiyani & Ghorbani, 2015).
Another study explored the synthesis and intramolecular cyclization of compounds with a similar structure, showcasing synthetic routes to potentially bioactive molecules (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Optical and Fluorescent Properties
A fluorescent probe for β-amyloids based on a structurally similar compound was synthesized, indicating the potential of such compounds in the development of diagnostic tools for Alzheimer’s disease (Fa et al., 2015).
Chemical Modification and Application
Studies on the modification and application of chemically related compounds for the synthesis of amino acid ester derivatives showcase the potential in peptide synthesis and drug development (El‐Faham et al., 2013).
Spectroscopic and Molecular Structure Analysis
Research on vibrational spectroscopic and supramolecular studies of chloramphenicol derivatives emphasizes the importance of structural analysis for understanding the interaction and properties of such compounds (Fernandes et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that tertiary butyl esters, which are related compounds, find large applications in synthetic organic chemistry .
Mode of Action
It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Eigenschaften
IUPAC Name |
4-(4-ethoxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-22-13-7-5-12(6-8-13)18-15(19)9-14(16(20)21)17-10-11(2)3/h5-8,11,14,17H,4,9-10H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFWSFTVZLNKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)
![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

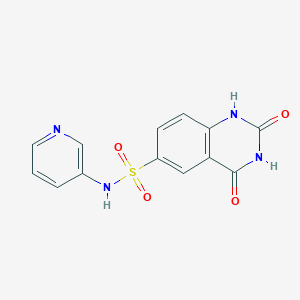
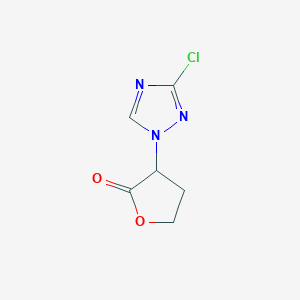

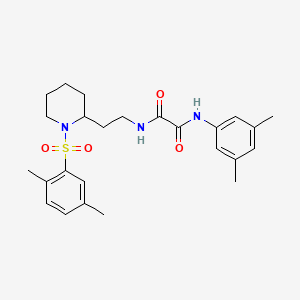

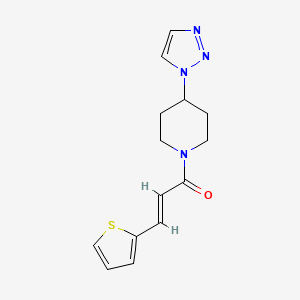

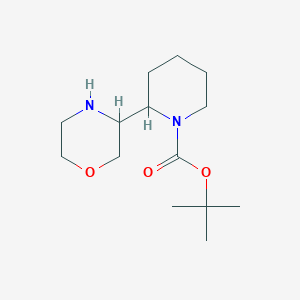
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)